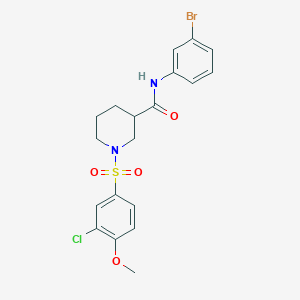![molecular formula C18H28ClNO3 B4165758 1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4165758.png)
1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride
Vue d'ensemble
Description
1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride is a synthetic organic compound with a complex structure. It features a phenyl ring substituted with a hydroxypropoxy group and an azepanyl moiety.
Méthodes De Préparation
The synthesis of 1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the hydroxypropoxy intermediate: This step involves the reaction of a phenyl compound with a hydroxypropylating agent under controlled conditions.
Introduction of the azepanyl group: The hydroxypropoxy intermediate is then reacted with an azepane derivative to introduce the azepanyl moiety.
Final coupling and hydrochloride formation: The final step involves coupling the intermediate with a propanone derivative and converting the product to its hydrochloride salt form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on specific biological targets.
Biological Research: The compound is used in studies investigating its interactions with enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
1-[4-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride can be compared with similar compounds, such as:
3-(1-Azepanyl)-1-(4-ethoxyphenyl)-2-phenyl-1-propanone hydrochloride: This compound has a similar azepanyl and phenyl structure but differs in the substituents on the phenyl ring.
1-{4-[(2R)-3-(1-Azepanyl)-2-hydroxypropoxy]phenyl}-1-propanone: This compound is a stereoisomer with a different configuration at the hydroxypropoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities associated with its structure.
Propriétés
IUPAC Name |
1-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-2-18(21)15-7-9-17(10-8-15)22-14-16(20)13-19-11-5-3-4-6-12-19;/h7-10,16,20H,2-6,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYABIGRYVACNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 4-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B4165685.png)
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4165694.png)
![N-(2-methoxyethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4165708.png)
![2-fluoro-N-{1-[5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4165730.png)
![N-(2-fluorophenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea](/img/structure/B4165735.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4165742.png)
![2-fluoro-N-[1-(5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4165744.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4165748.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4165749.png)
![2-[(4-Fluorophenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B4165765.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4165775.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4165785.png)
